molecular formula C9H7N5O2S B14142563 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide

2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide

Cat. No.: B14142563
M. Wt: 249.25 g/mol
InChI Key: NBVIEWBYTDFLHB-MDWZMJQESA-N
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Description

(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound with a unique structure that includes an amino group, a nitroanilino group, a sulfanylidene group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanylidene intermediate. This intermediate is then reacted with a cyanide source to introduce the cyanide group, followed by the addition of an amino group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.

    4-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.

    2-Amino-4-nitrophenol: Contains an amino and nitro group but lacks the sulfanylidene and cyanide groups.

Uniqueness

(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to the presence of the sulfanylidene and cyanide groups, which confer distinct chemical properties and reactivity. These groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to similar compounds.

Properties

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C9H7N5O2S/c10-5-8(9(11)17)13-12-6-1-3-7(4-2-6)14(15)16/h1-4,12H,(H2,11,17)/b13-8+

InChI Key

NBVIEWBYTDFLHB-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C(\C#N)/C(=S)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C(=S)N)[N+](=O)[O-]

solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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